(4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
(4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a pyrrole ring, a phenyl group, a pyridazine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole derivative, which is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The pyridazine moiety is introduced via nucleophilic substitution, and the final step involves the formation of the piperidine ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to facilitate these reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: The phenyl and pyridazine rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl or pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its structural components are often found in bioactive molecules, making it a candidate for the development of new therapeutic agents targeting various diseases.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of multiple heterocyclic rings enhances its ability to interact with biological targets.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electrochemical properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism by which (4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. The pyrrole and pyridazine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone: Unique due to the combination of pyrrole, phenyl, pyridazine, and piperidine rings.
(4-(1H-pyrrol-1-yl)phenyl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyrimidine ring instead of pyridazine.
(4-(1H-pyrrol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Contains a pyrazine ring, offering different electronic properties.
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a pyrrole ring, a phenyl group, and a piperidine moiety linked through a pyridazine-derived ether. The combination of these structural elements suggests potential interactions with various biological targets.
Anti-inflammatory Effects
Compounds with similar structural features have demonstrated anti-inflammatory properties. For example, studies indicate that certain pyrazole derivatives exhibit strong anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways . This could imply that this compound may also possess anti-inflammatory activity.
Neuropharmacological Effects
The piperidine component is often associated with neuropharmacological activities. Research has shown that piperidine derivatives can act as serotonin reuptake inhibitors, which are crucial in treating depression and anxiety disorders . Given the structural similarities, it is plausible that our compound may exhibit similar neuropharmacological effects.
In Vitro Studies
In vitro studies involving related compounds have demonstrated significant biological activities. For instance, a study investigating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines revealed promising results, with some compounds showing enhanced efficacy when combined with traditional chemotherapeutics like doxorubicin . While specific data on this compound is not available, these findings suggest a potential for synergistic effects in cancer therapy.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of compounds to target proteins. For related pyrazole compounds, docking simulations have indicated favorable interactions with proteins involved in cancer progression and inflammation . Such studies could be instrumental in predicting the biological activity of this compound against specific targets.
Properties
IUPAC Name |
(4-pyridazin-3-yloxypiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(16-5-7-17(8-6-16)23-12-1-2-13-23)24-14-9-18(10-15-24)26-19-4-3-11-21-22-19/h1-8,11-13,18H,9-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUKMVLRIRBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.